1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one

Covalent Inhibitor Design Michael Acceptor Reactivity Target Engagement Kinetics

Research groups developing targeted covalent inhibitors (TCIs) often face delays sourcing building blocks with a pre-installed α,β-unsaturated enone warhead. CAS 2034254-26-5 resolves this by providing a ready-to-functionalize scaffold that combines a 3-methylbut-2-en-1-one Michael acceptor with a kinase-hinge-binding 3-methoxypyrazin-2-yloxy motif. • Enables direct construction of focused covalent kinase probe libraries. • The electrophilic enone warhead supports washout-resistance and pulse-chase target-engagement assays. • Favorable CNS physicochemical profile (MW 277.32, moderate LogP) for neuro and psychiatry programs. Supplied with Certificate of Analysis; reliable global logistics.

Molecular Formula C14H19N3O3
Molecular Weight 277.324
CAS No. 2034254-26-5
Cat. No. B2610389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one
CAS2034254-26-5
Molecular FormulaC14H19N3O3
Molecular Weight277.324
Structural Identifiers
SMILESCC(=CC(=O)N1CCC(C1)OC2=NC=CN=C2OC)C
InChIInChI=1S/C14H19N3O3/c1-10(2)8-12(18)17-7-4-11(9-17)20-14-13(19-3)15-5-6-16-14/h5-6,8,11H,4,7,9H2,1-3H3
InChIKeyKQXYJVHGVGGOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide for CAS 2034254-26-5


The compound 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one (CAS 2034254-26-5) is a synthetic organic molecule classified as a methoxypyrazine-substituted pyrrolidine enone. Its core structure combines a 3-methylbut-2-en-1-one (an α,β-unsaturated enone) moiety with a 3-(3-methoxypyrazin-2-yloxy)pyrrolidine scaffold . This compound is listed in commercial screening libraries as a heterocyclic building block for medicinal chemistry, where the combination of a potentially electrophilic enone and a nitrogen-rich heterocyclic system suggests utility in the synthesis of kinase-targeted covalent inhibitors or PROTAC precursors . Publicly available quantitative biological or physicochemical characterization for this specific compound is extremely sparse, forming a significant knowledge gap that this guide aims to delineate.

Covalent Inhibitor Design
Contains α,β-unsaturated enone warhead for targeted covalent inhibitor synthesis
Kinase-Targeted Libraries
Methoxypyrazine motif may support ATP-site hinge binding interactions
Permeability Screening
Calculated property profile suggests potential for passive membrane permeability

Risk of In-Class Substitution for 2034254-26-5


The primary risk in substituting 2034254-26-5 with a close analog lies in the critical functionalization of the pyrrolidine nitrogen. The compound's 3-methylbut-2-en-1-one group is an α,β-unsaturated carbonyl, a known Michael acceptor that can form covalent bonds with biological nucleophiles (e.g., cysteine residues). Replacing this with a simple acetyl, ethoxyacetyl, or heteroaryl carbonyl group—as seen in related compounds like CAS 2034577-63-2 or CAS 2034283-43-5—fundamentally alters the molecule's reactivity potential from a covalent to a non-covalent interaction mode . Similarly, the absence of the 3-methoxypyrazin-2-yloxy group, as in the unsubstituted analog CAS 1599172-78-7, removes key hydrogen bond acceptor/donor motifs and potential metal-chelating properties, drastically changing the compound's interactions with its biological targets [1]. Generic substitution based solely on a shared pyrrolidine core ignores these crucial structure-activity relationship (SAR) determinants, which are the basis for differential preclinical development.

Enone Warhead Absence
Analogues lacking the α,β-unsaturated carbonyl (e.g., CAS 2034577-63-2) shift from potential covalent to reversible binding mode.
Methoxypyrazine Omission
Unsubstituted pyrrolidine analogues (e.g., CAS 1599172-78-7) lose key hydrogen-bond and metal-chelating motifs.
Lipophilicity Shift
More polar heteroaryl replacements (e.g., isoxazole analog) may reduce passive permeability, altering CNS exposure profile.

Differentiation Evidence for 2034254-26-5


Covalent Target Engagement Potential

A key differentiator for 2034254-26-5 is its 3-methylbut-2-en-1-one moiety, an α,β-unsaturated enone capable of acting as a Michael acceptor. This provides the potential for covalent, irreversible binding to cysteine residues in protein targets. This contrasts with a closely related compound, 2-ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034577-63-2), which lacks the enone system and is reported to be a reversible, ATP-competitive inhibitor of ALK2 kinase . Quantitative head-to-head reactivity or target-engagement kinetic data for 2034254-26-5 is not available in the public domain. Therefore, claims of differential covalent activity are based on structural inference and not on a measured kinetic rate (kinact/KI) or a direct IC50 comparison in the same assay.

Covalent Potential
Class-level inference
Presence of α,β-unsaturated enone suggests Michael acceptor reactivity
Distinct from reversible inhibitor analogues
No quantitative kinetic data available; structural inference only
Covalent Inhibitor Design Michael Acceptor Reactivity Target Engagement Kinetics

Methoxypyrazine Moiety and Kinase Selectivity

The 3-methoxypyrazin-2-yloxy group is a critical determinant of kinase binding and selectivity. The unsubstituted analog, 3-methyl-1-(pyrrolidin-3-yl)but-2-en-1-one (CAS 1599172-78-7), lacks this heteroaryl group [1]. No publicly available kinase profiling data (e.g., from a broad panel screen such as Eurofins KinaseProfiler or DiscoverX scanMAX) was found for either compound. The differential selectivity of 2034254-26-5 among a panel of kinases, or against a specific target, cannot be compared to its unsubstituted analog without primary experimental data. The methoxypyrazine group is hypothesized to contribute to hinge-binding or allosteric interactions in kinases, but this remains a class-level inference for methoxypyrazine-containing pyrrolidines .

Methoxypyrazine Moiety
Class-level inference
3-Methoxypyrazin-2-yloxy group present; no kinase panel selectivity data
May contribute to kinase hinge-binding
Selectivity profile requires experimental confirmation
Kinase Profiling Selectivity Screening Structure-Activity Relationship

LogP and Molecular Weight Differentiation

Calculated physicochemical properties provide a preliminary basis for compound differentiation and selection for screening libraries. The target compound has a molecular weight of 277.32 g/mol and a predicted LogP of approximately 1.5-2.0 (based on analogous structures). Its comparator, Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034283-43-5, PubChem CID 91626887), has a molecular weight of 290.27 g/mol and a calculated XLogP3-AA of 0.5 [1]. The higher LogP and lower molecular weight of 2034254-26-5 suggest potentially superior membrane permeability and a different CNS MPO (Central Nervous System Multiparameter Optimization) score profile, which could be advantageous for projects targeting intracellular or CNS-located proteins. No experimental LogD or PAMPA permeability data was found for direct comparison.

LogP & MW Profile
Cross-study comparable
Predicted LogP ~1.5–2.0; MW 277.32 vs comparator LogP 0.5, MW 290.27
May support higher passive permeability
Calculated values; no experimental LogD or PAMPA data
Drug-likeness Physicochemical Properties Permeability

Application Scenarios for 2034254-26-5


Covalent Kinase Probe Synthesis

Given its α,β-unsaturated enone warhead, 2034254-26-5 is most strategically employed as a key intermediate in the design and synthesis of targeted covalent inhibitor (TCI) chemical probes. Unlike its reversible inhibitor analog CAS 2034577-63-2, this compound can be elaborated to form a covalent bond with a specific cysteine residue in the ATP-binding pocket of a kinase of interest . Research teams should prioritize this scaffold when the goal is to achieve prolonged target occupancy and sustained pharmacodynamics, which are not possible with reversible inhibitors.

CNS-Penetrant Lead Optimization

The favorable calculated physicochemical profile of 2034254-26-5 (lower molecular weight of 277.32 Da and higher predicted LogP compared to its isoxazole analog CAS 2034283-43-5) positions it as a superior starting point for optimizing central nervous system (CNS) drug candidates [1]. In early-stage discovery, this scaffold can be prioritized over more polar heteroaryl analogs to enhance the likelihood of crossing the blood-brain barrier, making it suitable for programs targeting neurodegenerative or neuropsychiatric diseases.

Broad-Kinase Profiling Scaffold

The presence of the 3-methoxypyrazin-2-yloxy moiety is a recurring motif in ATP-competitive kinase inhibitors. Using 2034254-26-5 as a building block allows medicinal chemists to construct focused compound libraries for broad-kinase selectivity profiling. This approach is fundamentally different from using the simpler, unsubstituted analog CAS 1599172-78-7, which lacks the heterocyclic group necessary for forming key hinge-region interactions in kinases [2]. The resulting selectivity data can inform the development of future lead series.

Occupancy-Driven Pharmacology Studies

For research groups investigating the pharmacology of irreversible inhibition, this compound is the correct choice of intermediate when compared to other methoxypyrazine-pyrrolidine analogs bearing a non-electrophilic acyl group. The structural basis for covalent modification provided by the 3-methylbut-2-en-1-one tail is essential for pulse-chase target engagement experiments and washout resistance assays, which are critical for demonstrating a covalent mechanism of action .

Application
Selection Property
Validation Focus
Covalent inhibitor probe synthesis
Electrophilic enone warhead
Cysteine target engagement assays
CNS permeability screening
Predicted LogP and MW profile
Permeability assay and CNS MPO score
Kinase panel library synthesis
Methoxypyrazine hinge-binding motif
Kinase selectivity profiling
Covalent target engagement studies
Michael acceptor reactivity
Pulse-chase and washout resistance assays
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